molecular formula C10H13NO B11719877 2-Cyclopropyl-5-methoxyaniline

2-Cyclopropyl-5-methoxyaniline

Cat. No.: B11719877
M. Wt: 163.22 g/mol
InChI Key: KBHUVSQJVWZJOI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxyaniline is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of aniline, featuring a cyclopropyl group and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxyaniline can be achieved through several methods:

    Nitration and Reduction of Arenes: This classical method involves the nitration of a suitable aromatic precursor followed by reduction to yield the desired aniline derivative.

    Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.

    Palladium-Catalyzed Amination: This modern method utilizes palladium catalysts to facilitate the amination of aryl halides with primary amines.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.

Scientific Research Applications

2-Cyclopropyl-5-methoxyaniline has diverse applications in scientific research:

    Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Research: Its unique structural properties make it a candidate for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-cyclopropyl-5-methoxyaniline: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and applications.

    2-Cyclopropyl-5-methoxyaniline hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a methoxy group on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyl-5-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3,11H2,1H3

InChI Key

KBHUVSQJVWZJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)N

Origin of Product

United States

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